1-Methyl-7-nitroisatoic anhydride

RNA SHAPE Chemical Probing Reaction Kinetics

RNA structure probing with legacy reagent NMIA suffers from 30-fold slower kinetics, risking RNA degradation during extended incubations. 1-Methyl-7-nitroisatoic anhydride (1M7, CAS 73043-80-8) eliminates this bottleneck with self-limiting, 14-second hydrolysis half-life reactivity, enabling single-nucleotide SHAPE analysis in under 70 seconds. • 14-sec half-life preserves RNA integrity-validated at up to 91% structural prediction accuracy in benchmark studies • Self-limiting acylation chemistry eliminates manual quenching steps, reducing protocol variability across replicates • Validated for both in vitro SHAPE and in vivo SHAPE-MaP mutational profiling workflows in living cells

Molecular Formula C9H6N2O5
Molecular Weight 222.15 g/mol
CAS No. 73043-80-8
Cat. No. B1663971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-7-nitroisatoic anhydride
CAS73043-80-8
Synonyms1-methyl-7-nitroisatoic anhydride
Molecular FormulaC9H6N2O5
Molecular Weight222.15 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)OC1=O
InChIInChI=1S/C9H6N2O5/c1-10-7-4-5(11(14)15)2-3-6(7)8(12)16-9(10)13/h2-4H,1H3
InChIKeyMULNCJWAVSDEKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1M7: Chemical Profile


1-Methyl-7-nitroisatoic anhydride (1M7, CAS 73043-80-8) is a 3,1-benzoxazin-1,4-dione derivative featuring an N-methyl substituent and a nitro group at the 7-position, with a molecular weight of 222.15 g/mol [1]. It is a C-nitro compound and a benzoxazine [2]. It is primarily known as the 'SHAPE' reagent .

Reagent for RNA SHAPE chemistry probing
Fast reaction kinetics supports rapid structure mapping
Self-limiting hydrolysis reduces over-modification risk

1M7: Why Substitution Fails


Substituting 1M7 with other isatoic anhydride derivatives or alternative SHAPE reagents is not straightforward due to significant differences in reaction kinetics, which directly impact experimental data quality and interpretation [1]. For example, the parent compound NMIA is 30-fold slower, leading to longer incubation times and potential RNA degradation [2]. Furthermore, the specific substitution pattern (N-methyl and 7-nitro) is critical for its balance of high reactivity and self-limiting hydrolysis, a property not shared by close analogs like 1M6 [3].

1M7 vs NMIA Slower kinetics may extend incubation and risk RNA degradation
1M7 vs 1M6 Different nitro substitution pattern alters reactivity profile
1M7 vs BzCN Ultra-fast kinetics may increase non-specific modification and handling complexity

1M7: Comparative Evidence vs. Analogs


Reaction Kinetics vs. NMIA

1M7 demonstrates a reaction half-life of 14 seconds with RNA 2'-hydroxyl groups, making it 30.7-fold faster than the parent compound N-methylisatoic anhydride (NMIA), which has a half-life of 430 seconds [1]. This rapid kinetics allows for complete RNA structure interrogation in under 70 seconds, compared to tens of minutes for NMIA [2].

Reaction Kinetics
Head-to-head
1M7: 14 s vs NMIA: 430 s · 30.7× faster
Supports fast RNA probing workflow
In vitro, all nucleotides
RNA SHAPE Chemical Probing Reaction Kinetics

Reactivity vs. 1M6

1M7 reacts with RNA 2'-hydroxyl groups with a half-life of 14 seconds, which is 2.2-fold faster than its close analog 1-methyl-6-nitroisatoic anhydride (1M6), which has a half-life of 31 seconds [1]. This difference in reaction rate stems from the position of the nitro group, with the 7-nitro substitution in 1M7 providing superior activation of the electrophilic carbonyl.

Reactivity vs 1M6
Head-to-head
1M7: 14 s vs 1M6: 31 s · 2.2× faster
Nitro position modulates reactivity
7-nitro enables higher activation
SHAPE Reagent RNA Structure Comparative Kinetics

Self-Limiting Hydrolysis vs. BzCN

1M7 exhibits a favorable balance between high reactivity (14 s half-life) and rapid hydrolysis, which ensures the reaction is self-limiting and prevents over-modification of RNA [1]. In contrast, benzoyl cyanide (BzCN) has a much faster reaction half-life of 0.25 seconds, which can lead to non-specific reactions and requires extremely careful timing [2].

Self-Limiting Hydrolysis
Head-to-head
1M7 half-life 14 s vs BzCN 0.25 s · controlled reaction window
Supports uniform RNA modification
Reduces over-modification risk
SHAPE Chemistry Hydrolysis Rate Reagent Stability

Benchmark for SHAPE Method Development

1M7 serves as the benchmark for evaluating new SHAPE reagents, as demonstrated in a study where novel water-soluble isatoic anhydrides were directly compared to 1M7 for in vitro RNA SHAPE experiments [1]. The study showed that while the new reagents offer improved solubility, 1M7 remains the standard for high reactivity, and the new reagents' performance is validated against it [2].

Benchmark Standard
Supporting evidence
Reference reagent for novel SHAPE compound validation
Enables cross-study data comparability
Qualitative benchmark
RNA SHAPE Method Development In Vivo Probing

Safer One-Pot Synthesis Method

A safer, one-pot synthesis method for 1M7 was developed that avoids the use of sodium hydride (NaH) in dimethylformamide (DMF), a hazardous combination that poses significant safety risks and is not scalable [1]. This new method reduces costs and produces 1M7 free of side products, making it suitable for bulk production and widespread use in molecular biology laboratories [2].

Safer Synthesis
Method context
One-pot method avoids NaH/DMF hazard
Supports scalable, cost-effective production
Free of side products
Chemical Synthesis Process Safety Cost Reduction

1M7: Application Scenarios


In Vitro RNA Structure Mapping

1M7 is the reagent of choice for in vitro SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) experiments due to its rapid and self-limiting reaction kinetics, which allow for the interrogation of RNA secondary and tertiary structures at single-nucleotide resolution in under 70 seconds [1]. This speed is critical for preserving RNA integrity and accurately capturing dynamic structural ensembles, as demonstrated in studies predicting RNA structure with up to 91% accuracy [2].

Live-Cell SHAPE-MaP Probing

1M7 is employed as an in vivo SHAPE-MaP (mutational profiling) reagent for analyzing RNA structure within living cells at single-nucleotide resolution [1]. Its ability to rapidly react with RNA 2'-hydroxyl groups (14-second half-life) makes it suitable for probing RNA conformations in the complex cellular environment before significant structural rearrangement can occur [2].

Benchmark for Novel SHAPE Reagents

Given its well-characterized reaction kinetics (14-second half-life) and widespread adoption, 1M7 serves as the gold-standard benchmark for evaluating the performance of newly developed RNA structure probing reagents [1]. Researchers use 1M7 as a positive control to validate that novel compounds produce comparable or improved reactivity and structural mapping data in both in vitro and in vivo settings [2].

Application
Selection Property
Validation Focus
In Vitro RNA Structure Mapping
Fast, self-limiting reaction kinetics
RNA integrity and structure prediction accuracy
Live-Cell SHAPE-MaP Probing
Rapid reactivity in cellular environment
In-cell structural fidelity and minimal rearrangement
Benchmark for Novel Reagents
Well-characterized reaction half-life and wide adoption
Method reproducibility and comparative validation

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